[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone
Description
[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone: is an organic compound that features both aziridine and piperidine moieties. Aziridines are three-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles. The combination of these two structures in a single molecule makes this compound particularly interesting for various chemical and biological applications.
Properties
IUPAC Name |
[1-(2-methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)8-14-9-11(14)12(15)13-6-4-3-5-7-13/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGLWRCIRODRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone typically involves multi-step procedures. One common approach is to start with the preparation of the aziridine ring, which can be synthesized from aminoethanol via dehydration using an oxide catalyst at high temperatures . The piperidine moiety can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone: can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring typically yields aziridine N-oxides, while nucleophilic substitution can lead to a variety of ring-opened products.
Scientific Research Applications
[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone involves its interaction with various molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes. The piperidine moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone: can be compared with other similar compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds also contain aziridine-like structures and have been studied for their antiproliferative activities.
6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline: This compound features a similar aziridine moiety and has been investigated for its potential biological activities.
1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzimidazole:
The uniqueness of This compound lies in its combination of aziridine and piperidine moieties, which may offer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
